molecular formula C6H5ClN4O B1437737 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1211533-31-1

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B1437737
M. Wt: 184.58 g/mol
InChI Key: HEVALVXRWWOOAZ-UHFFFAOYSA-N
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Description

“5-Chloro-1H-pyrazolo[4,3-D]pyrimidine” is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : A novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to the compound of interest, has been prepared through a rational and short two-step synthesis. This compound is a useful intermediate for various disubstituted derivatives, which may possess pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer Activity

  • Potential Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. Some compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar & Al-Hussain, 2016).
  • Synthesis and Evaluation as Anticancer Agents : A microwave-assisted strategy for the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including derivatives, has shown promising results as anticancer agents. These compounds have been evaluated against various human cancer cell lines and have shown anticancer activity through apoptosis mechanism and inhibition of mTOR (Reddy et al., 2014).

Other Applications

  • Biological Activity of Derivatives : Various 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess significant biological activities, including antimicrobial and antifungal properties (Kumar & Joshi, 2007).
  • Novel Derivatives and Biological Evaluation : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their biological activities, including 5-lipoxygenase inhibition and cytotoxic effects against cancer cell lines (Rahmouni et al., 2016).

properties

IUPAC Name

5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVALVXRWWOOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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